molecular formula C9H10BrNO4S B6186270 methyl 4-bromo-2-methyl-5-sulfamoylbenzoate CAS No. 176309-09-4

methyl 4-bromo-2-methyl-5-sulfamoylbenzoate

Cat. No. B6186270
CAS RN: 176309-09-4
M. Wt: 308.1
InChI Key:
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Description

Methyl 4-bromo-2-methyl-5-sulfamoylbenzoate (MBSB) is an organic compound with a molecular formula of C9H9BrN2O4S. It is a white, crystalline, odorless solid that is soluble in water and ethanol. MBSB is used in various scientific research applications, including as a reagent in organic synthesis and as a catalyst in biochemical reactions.

Scientific Research Applications

Methyl 4-bromo-2-methyl-5-sulfamoylbenzoate is used in various scientific research applications, including as a reagent in organic synthesis and as a catalyst in biochemical reactions. It is also used in the preparation of drugs, such as antibiotics, antifungals, and anti-inflammatories. Additionally, methyl 4-bromo-2-methyl-5-sulfamoylbenzoate is used in the synthesis of polymers and other materials.

Mechanism of Action

Methyl 4-bromo-2-methyl-5-sulfamoylbenzoate acts as a catalyst in biochemical reactions due to its ability to form hydrogen bonds. These hydrogen bonds enable the reaction to proceed faster than it would without the presence of methyl 4-bromo-2-methyl-5-sulfamoylbenzoate. Additionally, methyl 4-bromo-2-methyl-5-sulfamoylbenzoate can act as an electron acceptor, allowing electrons to transfer between molecules.
Biochemical and Physiological Effects
methyl 4-bromo-2-methyl-5-sulfamoylbenzoate has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, it has been shown to have an inhibitory effect on the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using methyl 4-bromo-2-methyl-5-sulfamoylbenzoate in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and is stable under a wide range of conditions. However, methyl 4-bromo-2-methyl-5-sulfamoylbenzoate is not without its limitations. It is not water-soluble, and its reactivity can vary depending on the conditions of the reaction.

Future Directions

There are several possible future directions for research involving methyl 4-bromo-2-methyl-5-sulfamoylbenzoate. These include further investigation into its mechanism of action, its potential for use in drug synthesis, its potential for use in the synthesis of polymers and other materials, and its potential for use in biomedical applications. Additionally, further research could be conducted into its antioxidant, anti-inflammatory, and antimicrobial properties. Finally, further research could be conducted into its potential for use as a catalyst in biochemical reactions.

Synthesis Methods

Methyl 4-bromo-2-methyl-5-sulfamoylbenzoate is synthesized by reacting 4-bromo-2-methylbenzoic acid with 5-sulfamoyl-2-methylbenzene-1-sulfonic acid in the presence of an acid catalyst. The reaction occurs at a temperature of 150-200°C and is completed within 2-3 hours. The resulting product is a white crystalline powder.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-bromo-2-methyl-5-sulfamoylbenzoate involves the sulfonation of methyl 4-bromo-2-methyl-5-nitrobenzoate followed by reduction of the nitro group to an amine and subsequent sulfamoylation.", "Starting Materials": [ "Methyl 4-bromo-2-methyl-5-nitrobenzoate", "Sulfuric acid", "Sodium nitrite", "Sodium sulfite", "Sodium hydroxide", "Ammonium chloride", "Sodium nitrate", "Sodium dithionite", "Sulfamic acid", "Methanol", "Acetone", "Water" ], "Reaction": [ "Step 1: Methyl 4-bromo-2-methyl-5-nitrobenzoate is dissolved in sulfuric acid and cooled to 0-5°C. Sodium nitrite is added slowly with stirring to form the diazonium salt.", "Step 2: Sodium sulfite is added to the diazonium salt solution to reduce the nitro group to an amine.", "Step 3: The resulting amine is then sulfonated with sulfuric acid to form the sulfonic acid derivative.", "Step 4: Sodium hydroxide is added to the sulfonic acid derivative to form the sodium salt.", "Step 5: Ammonium chloride is added to the sodium salt solution to precipitate the sulfonic acid derivative.", "Step 6: The precipitate is filtered and washed with water to obtain the sulfonic acid derivative.", "Step 7: The sulfonic acid derivative is dissolved in methanol and sodium nitrate is added to form the nitrate salt.", "Step 8: Sodium dithionite is added to the nitrate salt solution to reduce the nitro group to an amine.", "Step 9: Sulfamic acid is added to the amine solution to form the sulfamoyl derivative.", "Step 10: The resulting sulfamoyl derivative is dissolved in acetone and filtered to obtain the final product, methyl 4-bromo-2-methyl-5-sulfamoylbenzoate." ] }

CAS RN

176309-09-4

Product Name

methyl 4-bromo-2-methyl-5-sulfamoylbenzoate

Molecular Formula

C9H10BrNO4S

Molecular Weight

308.1

Purity

95

Origin of Product

United States

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